molecular formula C20H25NO3 B2742240 N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine CAS No. 500198-50-5

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine

Cat. No. B2742240
CAS RN: 500198-50-5
M. Wt: 327.424
InChI Key: IYFFMOAYZURBNW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine” are not available in the resources, similar compounds often undergo reactions such as acylation . In these reactions, a functional group is added to a molecule, often resulting in the formation of a new carbon-carbon bond .

Scientific Research Applications

Synthesis and Biological Properties in CCK-B Antagonists

N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine and its derivatives have been explored for their potential as CCK-B antagonists, substances that can inhibit the CCK-B receptor, a protein involved in digestive processes and potentially in the modulation of anxiety and pain. In a study by Bellier et al. (1997), a series of constrained dipeptoids, including those related to this compound, were synthesized. These compounds showed significant affinity for the CCK-B receptor, making them valuable for understanding the bioactive conformation of CCK-B antagonists and the receptor's role in physiological and pathological conditions. Such compounds also help in the biochemical and pharmacological characterization of CCK-B receptor heterogeneity (Bellier et al., 1997).

Inhibition of Glycine N-methyltransferase Activity

Another aspect of the research on this compound involves its role in inhibiting glycine N-methyltransferase, an enzyme critical for the metabolism of glycine in the liver. This enzyme regulates the levels of glycine in the body, affecting various metabolic pathways, including those involved in detoxification and the biosynthesis of nucleotides. The inhibition of this enzyme by compounds like this compound could have implications for the regulation of methyl group metabolism and the treatment of diseases associated with altered glycine levels (Wagner, Briggs, & Cook, 1985).

properties

IUPAC Name

2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-13-2-4-16(5-3-13)19-7-14-6-15(8-19)10-20(9-14,12-19)18(24)21-11-17(22)23/h2-5,14-15H,6-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFMOAYZURBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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